molecular formula C16H18F3N3O B2589188 N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1311840-61-5

N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide

Cat. No.: B2589188
CAS No.: 1311840-61-5
M. Wt: 325.335
InChI Key: AJWGPGCVEFWXRH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide: is a synthetic organic compound with a molecular formula of C16H18F3N3O. This compound is known for its unique structural features, which include a cyanocyclohexyl group, a methyl group, and a trifluorophenylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1-cyanocyclohexylamine, methylamine, and 2,3,4-trifluoroaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at around 25-30°C.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the amino group on the 2,3,4-trifluoroaniline with the cyanocyclohexyl group, followed by the addition of the methyl group to form the final product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding amide and carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding amine and alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced with other nucleophiles such as halides or alkyl groups. Common reagents used in these reactions include sodium iodide and alkyl halides.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various in vitro and in vivo assays to evaluate its efficacy and mechanism of action.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways involved are still under investigation, but it is believed to interact with key signaling pathways in cells.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide can be compared with other similar compounds, such as:

    N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring. It exhibits similar chemical properties but may have different biological activities.

    N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide: This compound has a different trifluorophenyl substitution pattern, which may affect its reactivity and biological properties.

    N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide: This compound has a methyl group instead of a trifluorophenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(2,3,4-trifluoroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-22(16(10-20)7-3-2-4-8-16)13(23)9-21-12-6-5-11(17)14(18)15(12)19/h5-6,21H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWGPGCVEFWXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC1=C(C(=C(C=C1)F)F)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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